2-methyl-4-nitrosomorpholine

Catalog No.
S6460898
CAS No.
75881-16-2
M.F
C5H10N2O2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-4-nitrosomorpholine

CAS Number

75881-16-2

Product Name

2-methyl-4-nitrosomorpholine

IUPAC Name

3-methyl-4-nitrosomorpholine

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c1-5-4-9-3-2-7(5)6-8/h5H,2-4H2,1H3

InChI Key

MTIPGZBWERLLCL-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1N=O

2-Methyl-4-nitrosomorpholine is a nitrosamine compound characterized by its molecular formula C5H10N2O4C_5H_{10}N_2O_4 and a molecular weight of approximately 146.15 g/mol. It consists of a morpholine ring with a methyl group at the second carbon and a nitroso group at the fourth position, which is responsible for its reactivity and biological activity. This compound is part of a broader class of nitrosamines, which are known for their potential carcinogenic properties in biological systems. The structure can be depicted as follows:

text
O ||N-N-C / \ C C | | C N | | C---C

Typical of nitrosamines. One notable reaction is denitrosation, where the nitroso group can be removed under acidic conditions, leading to the formation of secondary amines. This process is facilitated by nucleophiles and can yield different products depending on the reaction conditions and the presence of other reactants . Additionally, it can undergo electrophilic reactions, where it interacts with electrophiles to form O-substituted hydroxydiazenium salts .

As a member of the nitrosamine family, 2-methyl-4-nitrosomorpholine exhibits significant biological activity, particularly concerning its carcinogenic potential. Studies have shown that nitrosamines can induce mutations and have been linked to cancer development in various animal models. The metabolic activation of this compound is primarily mediated by cytochrome P450 enzymes, which convert it into reactive intermediates that can interact with cellular macromolecules, leading to DNA damage and other toxic effects . Furthermore, it has been observed that 2-methyl-4-nitrosomorpholine may inhibit certain enzyme activities by binding to aromatic amino acids .

The synthesis of 2-methyl-4-nitrosomorpholine typically involves the reaction of morpholine derivatives with nitrous acid or sodium nitrite in an acidic environment. A common method includes:

  • Preparation of Nitrous Acid: By reacting sodium nitrite with a strong acid (e.g., hydrochloric acid).
  • Reaction: Morpholine is then treated with the generated nitrous acid at low temperatures to form the desired nitrosamine.

This method allows for controlled formation and purification of 2-methyl-4-nitrosomorpholine, ensuring minimal side reactions .

Due to its biological activity, 2-methyl-4-nitrosomorpholine is primarily studied within toxicology and cancer research contexts. It serves as a model compound for investigating the mechanisms of nitrosamine-induced carcinogenesis and for evaluating potential inhibitors or protective agents against such compounds in various biological systems. Additionally, its derivatives may find applications in organic synthesis and pharmaceutical research .

Interaction studies involving 2-methyl-4-nitrosomorpholine focus on its metabolic pathways and interactions with cellular components. Research indicates that it interacts significantly with cytochrome P450 enzymes, which are crucial for its metabolic activation and subsequent toxicity. These interactions are essential for understanding how this compound exerts its effects on biological systems and contributes to carcinogenesis .

Several compounds share structural similarities with 2-methyl-4-nitrosomorpholine, particularly within the class of nitrosamines:

Compound NameMolecular FormulaNotable Properties
N-NitrosomorpholineC4H8N2O2Strong animal carcinogen; light-sensitive
N-NitrosodimethylamineC5H12N2OPotent carcinogen; widely studied
N-NitrosodiethylamineC6H14N2OCarcinogenic; used in studies on metabolism
N-Nitroso-N-methylureaC3H8N4OCarcinogen; involved in genetic mutation studies
N-Nitroso-N-ethylureaC4H10N4OKnown for its mutagenic properties

Uniqueness: 2-Methyl-4-nitrosomorpholine is distinct due to its specific methyl substitution on the morpholine ring, which influences its reactivity and biological effects compared to other nitrosamines. This structural feature may enhance its interaction with metabolic enzymes, thereby affecting its carcinogenic potential differently than other similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

130.074227566 g/mol

Monoisotopic Mass

130.074227566 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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